molecular formula C11H15F2NO B2917747 N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide CAS No. 2361639-54-3

N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide

Cat. No. B2917747
M. Wt: 215.244
InChI Key: HJIRPHVLIKBZAX-UHFFFAOYSA-N
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Description

“N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide” is a chemical compound. However, there is limited information available about this specific compound123.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide” from the search results1.



Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For the related compound “{2,2-difluorospiro[2.4]heptan-1-yl}methanamine”, the InChI code is 1S/C8H13F2N/c9-8(10)6(5-11)7(8)3-1-2-4-7/h6H,1-5,11H21. However, the specific InChI code for “N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide” was not found in the search results.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide” from the search results1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, purity, storage temperature, and physical form. For the related compound “{2,2-difluorospiro[2.4]heptan-1-yl}methanamine”, the molecular weight is 161.19, the purity is 95%, the storage temperature is 4 degrees Celsius, and the physical form is liquid1. However, the specific physical and chemical properties of “N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide” were not found in the search results.


Safety And Hazards

The safety and hazards of a compound are usually represented by its hazard statements and precautionary statements. For the related compound “{2,2-difluorospiro[2.4]heptan-1-yl}methanamine”, the hazard statements are H227, H302, H314, H335, and the precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P5011. However, the specific safety and hazards of “N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide” were not found in the search results.


Future Directions

As of now, there is limited information available about “N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide”. Future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would greatly enhance our understanding of this compound and its potential applications1.


properties

IUPAC Name

N-[(2,2-difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-2-9(15)14-7-8-10(11(8,12)13)5-3-4-6-10/h2,8H,1,3-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIRPHVLIKBZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1C2(C1(F)F)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({2,2-difluorospiro[2.4]heptan-1-yl}methyl)prop-2-enamide

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